molecular formula C10H10N2S B1267000 N-Benzylthiazol-2-amine CAS No. 41593-98-0

N-Benzylthiazol-2-amine

Cat. No. B1267000
Key on ui cas rn: 41593-98-0
M. Wt: 190.27 g/mol
InChI Key: QSLBXMRJPQRVER-UHFFFAOYSA-N
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Patent
US09242933B2

Procedure details

In a 20 mL vial, to a solution of benzaldehyde (40 mg, 0.38 mmol) in DCM/MeOH (1.4 mL) was added a solution of thiazol-2-amine (47 mg, 0.47 mmol) in DMA (1.8 mL). A solution of acetic acid (66 mg, 1.1 mmol) in DCM/MeOH (1.4 mL) was then added, followed by the addition of 470 mg of MP-CNBH3 resin (3 eq.; subst. 2.36 mmoles/g). The vial was capped and was then heated with shaking overnight at 65° C. The progress of the reaction was monitored by LC/MS. After completion of the reaction, the reaction mixture was concentrated to dryness. The residue was dissolved in 1:1 DMSO/MeOH. Purification by reverse phase HPLC (TFA method) gave the title compound.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
MP-CNBH3 resin
Quantity
470 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH2:14].C(O)(=O)C>C(Cl)Cl.CO.CC(N(C)C)=O>[CH2:1]([NH:14][C:10]1[S:9][CH:13]=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
47 mg
Type
reactant
Smiles
S1C(=NC=C1)N
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Name
Quantity
1.8 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
66 mg
Type
reactant
Smiles
C(C)(=O)O
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Three
Name
MP-CNBH3 resin
Quantity
470 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with shaking overnight at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1:1 DMSO/MeOH
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC (TFA method)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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